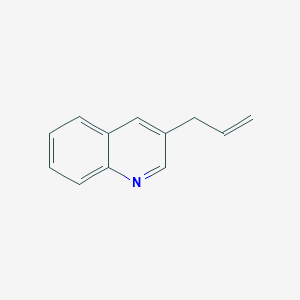

3-Allylquinoline

Description

Significance of the Quinoline (B57606) Core in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of chemical sciences. sci-hub.seresearchgate.net Its unique structural and electronic properties have made it a subject of intense research and a key building block in the synthesis of a wide array of functional molecules. sci-hub.seresearchgate.netrsc.org

Ubiquity of the Quinoline Moiety in Complex Molecular Architectures

The quinoline ring system is a prevalent feature in a vast number of natural products, particularly alkaloids, and synthetic compounds. sci-hub.sersc.org Its presence is noted in various pharmacologically active agents, demonstrating its versatility and importance in medicinal chemistry. nih.govresearchgate.net The adaptability of the quinoline nucleus allows for its incorporation into intricate molecular designs, contributing to the development of novel therapeutic agents. sci-hub.sescbt.com

Role of Quinolines as Privileged Heterocyclic Scaffolds

In medicinal chemistry, the quinoline framework is recognized as a "privileged scaffold". sci-hub.seresearchgate.netrsc.orgnih.gov This term signifies its ability to bind to multiple biological targets with high affinity, leading to a broad spectrum of biological activities. sci-hub.senih.govnih.gov Quinoline derivatives have been extensively studied and have shown a wide range of pharmacological properties. sci-hub.sersc.orgnih.gov The development of new drugs often involves the use of the quinoline nucleus as a starting point for chemical modification and optimization. sci-hub.seresearchgate.net

Importance of Allylic Functionalization in Organic Synthesis

Allylic functionalization represents a powerful set of reactions in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The strategic introduction of functional groups at the allylic position of a molecule is a key step in the synthesis of complex natural products and pharmaceuticals. sioc-journal.cn

Allyl Group as a Versatile Synthon

The allyl group is a highly versatile building block, or "synthon," in organic synthesis. acs.org Its utility stems from the reactivity of the double bond and the adjacent sp³-hybridized carbon, which can participate in a wide variety of chemical transformations. sioc-journal.cnacs.org Allylsilanes, for instance, are important reagents that combine the reactivity of alkenes and metal-allyl compounds, making them valuable in modern organic synthesis. acs.org The allyl group's ability to act as a 1,1-dipole synthon further expands its synthetic applications. thieme.dethieme.dethieme-connect.com

Challenges and Opportunities in Selective Allylation of Nitrogen-Containing Heterocycles

The selective allylation of nitrogen-containing heterocycles presents both challenges and opportunities for synthetic chemists. researchgate.netresearchgate.netthieme-connect.com Achieving regioselectivity in the alkylation of heterocycles with multiple potential reaction sites can be difficult and often results in a mixture of products. researchgate.net However, the development of new catalytic systems, including those based on transition metals like palladium and rhodium, has opened up new avenues for the efficient and selective functionalization of these important scaffolds. sioc-journal.cnrsc.orgsnnu.edu.cn The direct C-H functionalization of heterocycles is an area of active research, aiming to provide more atom- and step-economical synthetic routes. researchgate.netresearchgate.net Additive-free palladium-catalyzed α-allylation of imine-containing heterocycles has been reported as a mild and efficient method. acs.org

Historical Context and Evolution of Research on 3-Allylquinoline and its Derivatives

The synthesis of quinoline and its derivatives has a long history, with classical named reactions such as the Skraup, Doebner-Von Miller, and Friedländer syntheses being foundational methods. sci-hub.sersc.org Over time, research has evolved to include more modern and efficient techniques, such as transition-metal-catalyzed reactions and multicomponent reactions (MCRs). rsc.orgmdpi.comrsc.orgresearchgate.netnih.gov

Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features for this compound |

| ¹H NMR | Signals corresponding to the protons on the quinoline ring system and the allyl group would be expected. The aromatic protons would appear in the downfield region, while the protons of the allyl group (vinyl and methylene) would be in the upfield region. |

| ¹³C NMR | Resonances for the nine carbon atoms of the quinoline core and the three carbons of the allyl group would be observed. The chemical shifts would be indicative of the aromatic and aliphatic nature of the carbon atoms. nobraintoosmall.co.nz |

| Infrared (IR) | Characteristic absorption bands for C-H stretching in the aromatic ring and the alkene group, C=C stretching for both the aromatic system and the allyl double bond, and C=N stretching of the quinoline ring would be present. nobraintoosmall.co.nz |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₁N). Fragmentation patterns would likely involve the loss of the allyl group or other characteristic fragments of the quinoline ring. nobraintoosmall.co.nz |

Note: The predicted data is based on general spectroscopic principles and may not represent the exact values for this compound.

Current Research Landscape and Future Directions in this compound Chemistry

The functionalization of quinoline at the C3-position with an allyl group yields this compound, a compound of growing interest. Research into its synthesis and potential applications highlights the ongoing innovation in heterocyclic chemistry.

The current research landscape is primarily focused on developing efficient synthetic routes to access this compound and its derivatives. Traditional methods for creating quinolines often require harsh conditions, but modern catalysis offers milder and more selective alternatives. rsc.orgacgpubs.org One notable method involves a palladium-catalyzed, one-pot reaction using aryl azides. globethesis.com This process can be tuned to selectively produce 3-allylquinolines by adjusting the substituents on the allylating agent. globethesis.com Another innovative approach utilizes a hypervalent iodine reagent, phenyliodine bis(trifluoroacetate) (PIFA), to mediate an intramolecular olefin amidation reaction. researchtrends.net In a specific case, starting from an N-methoxyamide precursor, this reaction yields this compound with complete chemoselectivity. researchtrends.net

| Method | Key Reagents/Catalyst | Precursor Type | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Pd(PPh₃)₄, K₃PO₄ | Aryl azide (B81097) and substituted allyl compound | globethesis.com |

| PIFA-Mediated Olefin Amidation | PIFA, TFEA | N-methoxyamide | researchtrends.net |

Future directions in the chemistry of this compound are aimed at broadening its synthetic utility and exploring its potential in various applications. A primary goal is the development of even more sustainable and atom-economical synthetic methods, potentially utilizing earth-abundant metal catalysts or metal-free conditions to reduce environmental impact. rsc.org

Furthermore, the reactivity of the allyl group in this compound itself presents a frontier for further research. This functional group is a gateway for subsequent chemical modifications. Future work will likely focus on leveraging this reactivity for:

Complex Molecule Synthesis: Using the allyl group as a starting point for multi-step syntheses to build intricate molecular scaffolds for pharmaceutical or material science applications.

Late-Stage Functionalization: Developing methods to modify the allyl group on an already complex quinoline derivative, allowing for the rapid generation of compound libraries to screen for biological activity.

Catalysis: Investigating the potential of this compound and its derivatives to act as ligands for transition metal catalysts, where the quinoline nitrogen and the allyl's π-system could coordinate with metals.

As researchers continue to devise novel strategies for C-H functionalization and explore the reactivity of established motifs, this compound is positioned to be a valuable building block in the ongoing quest for new functional molecules. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H11N |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

3-prop-2-enylquinoline |

InChI |

InChI=1S/C12H11N/c1-2-5-10-8-11-6-3-4-7-12(11)13-9-10/h2-4,6-9H,1,5H2 |

InChI Key |

BSHYDOZSHUDNCZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Allylquinoline and Its Structural Analogues

Transition Metal-Catalyzed Allylation Strategies

Transition metal catalysis has emerged as a frontline area of research for the selective C-H functionalization of the quinoline (B57606) core. This approach offers atom- and step-economical pathways to complex structures. rsc.orgresearchgate.net

Palladium-Catalyzed C-H Bond Allylation

Palladium catalysis is a widely employed method for C-H functionalization, offering versatility in bond-forming transformations under mild conditions. nih.gov

Direct C(3)-H bond allylation of quinolines has been a challenging endeavor due to the inherent reactivity preferences of the quinoline ring. While C2 and C4 positions are often more readily functionalized through nucleophilic metallation, C3 functionalization typically requires electrophilic metallation processes. nih.gov

Recent reports have highlighted methods for the direct C(3)-H allylation of pyridines, which can be extended to quinoline derivatives. One such method involves a tandem borane (B79455) and palladium catalysis for enantioselective C(3)-H allylation. This process proceeds via borane-catalyzed hydroboration to generate dihydropyridines, followed by palladium-catalyzed enantioselective allylation with allylic esters, and subsequent air oxidation to yield the C(3)-allylated products. researchgate.netresearchgate.net This strategy enables the introduction of an allylic group at the C3 position with excellent regio- and enantioselectivities. researchgate.netresearchgate.net

Another approach, although not specifically allylation, outlines a method for direct C(3)-H alkylation and alkenylation of quinolines under redox-neutral and transition-metal-free conditions. This multi-step sequence involves 1,4-dearomative addition, C3 functionalization, and elimination or transalkylation to produce 3-alkylated/alkenylated quinolines. researchgate.netresearchgate.net

Ligands play a crucial role in controlling the regioselectivity of palladium-catalyzed C-H activation reactions. nih.govehu.es In the context of quinoline functionalization, achieving selectivity at specific C-H bonds, especially those distal from the nitrogen atom, is a significant challenge. acs.org

For instance, while many palladium-catalyzed C-H functionalization methods for quinoline N-oxides typically show high C2 selectivity, specific ligand-free conditions or the presence of certain additives can lead to unusual C8 selectivity, as observed in arylation reactions. acs.org The choice of ligands can influence the C-H cleavage step, affecting both site and stereoselectivity. nih.govsnnu.edu.cn

Palladium-catalyzed C-H activation reactions typically involve catalytic cycles that include C-H bond cleavage, often followed by nucleophilic addition and re-oxidation of the catalyst. mdpi.com

A common mechanistic pathway involves a Pd(II)/Pd(0) catalytic cycle. This cycle begins with a C-H cleavage step, which can be a concerted metalation-deprotonation (CMD) type, forming a Pd(II) intermediate. This intermediate then undergoes transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) species. The Pd(0) catalyst is then reoxidized by an external oxidant to complete the cycle. snnu.edu.cn

In some cases, a Pd(II)/Pd(IV) catalytic cycle has been implicated, particularly when acidic solvents are used. acs.orgutrgv.edu For example, in palladium-catalyzed C-H arylation of quinoline N-oxides, C8 cyclopalladation has been identified as a turnover-limiting step in the catalytic cycle. acs.orgutrgv.edu The electronic effects of substituents on the quinoline core can influence the rate of these reactions, with electron-donating groups accelerating the C-H bond activation step, suggesting an electrophilic character of the palladium catalyst. utrgv.edu

The mechanism for palladium-catalyzed allylation of quinolines can involve the incorporation of an allyl ligand into the quinoline framework, particularly in reactions involving aryl azides. globethesis.com

Ligand-Controlled Regioselectivity in Pd-Catalysis

Rhodium-Catalyzed Allylations

Rhodium catalysts have been extensively utilized for C-H bond activation and functionalization of various arenes and heteroarenes. researchgate.net

The C(8)-H functionalization of quinoline N-oxides is particularly challenging due to its remote position from the directing N-oxide group. However, significant progress has been made in achieving site-selective C(8)-H allylation using rhodium catalysis. rsc.orgrsc.org

The N-oxide functionality in quinoline N-oxides serves as a traceless directing group, facilitating the activation of the C(8)-H bond. rsc.orgresearchgate.net Rh(III)-catalyzed C8-allylation of quinoline N-oxides has been successfully accomplished using vinylcyclopropanes as an allyl source, demonstrating excellent diastereoselectivity even at room temperature. rsc.orgrsc.org This process involves sequential C-H/C-C activation. rsc.orgrsc.org

Mechanistic studies suggest that the reaction proceeds through the generation of an active Rh(III)-species, which activates the C(8)-H bond of the quinoline N-oxide to form a five-membered rhodacycle intermediate. rsc.orgacs.orgacs.org Subsequent π-chelation of the allyl source (e.g., vinylcyclopropane) with the rhodium center and migratory insertion leads to a seven-membered metallacycle. rsc.orgacs.org Protonation of this intermediate then yields the C8-allylated product and regenerates the Rh(III) catalyst. rsc.orgacs.orgacs.org The C-H activation step might be the rate-determining step in these reactions. rsc.org

Other rhodium-catalyzed C8-alkylation reactions of quinoline N-oxides with maleimides and acrylates further highlight the ability of Rh(III) to achieve high C8-selectivity. acs.orgacs.orgfigshare.com

β-Hydride versus β-Hydroxy Elimination in Rh-Catalysis

Rhodium-catalyzed reactions are pivotal in organic synthesis, often involving intricate mechanistic pathways such as β-hydride and β-hydroxy elimination. Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I) (RhCl(PPh₃)₃), is a well-known example of a rhodium complex widely employed for the hydrogenation of alkenes and other hydrofunctionalization reactions. wikipedia.orgfishersci.ca In the context of allylic functionalization, the competition between β-hydride and β-hydroxy elimination pathways can dictate the selectivity and outcome of the reaction. While direct examples specifically detailing this competition for 3-allylquinoline synthesis are not explicitly detailed in the provided search results, the general principles of these eliminations are crucial in designing rhodium-catalyzed C-C bond forming reactions. β-hydride elimination, for instance, is a common deactivation pathway in many catalytic cycles, leading to alkene formation, whereas β-hydroxy elimination, if controlled, could be part of a productive catalytic cycle involving allylic alcohols or their derivatives. The precise control over these elimination processes is essential for achieving desired regioselectivity and preventing side reactions in the synthesis of complex molecules.

Asymmetric Rhodium-Catalyzed Allylic Alkylation Approaches

Asymmetric rhodium-catalyzed allylic alkylation is a powerful tool for constructing chiral centers and is highly relevant for synthesizing enantiomerically enriched this compound derivatives. Recent advancements have demonstrated the utility of chiral cyclopentadienyl (B1206354) (Cp) ligands in enabling highly enantioselective rhodium(III)-catalyzed C-H allylations, particularly exemplified with benzamides. epfl.ch This methodology involves the direct functionalization of C-H bonds with allylating reagents, offering an atom-economical route to allylated products. The use of chiral ligands on the rhodium center is critical for inducing asymmetry, leading to the formation of specific enantiomers of the allylated products. The success of such approaches for benzamides suggests a strong potential for their application to quinoline scaffolds, where a directing group on the quinoline nitrogen could facilitate regioselective C-H activation at the 3-position, followed by asymmetric allylic alkylation.

Cobalt-Catalyzed C-H Bond Functionalization for Allylquinoline Synthesis

Cobalt-catalyzed C-H bond functionalization has emerged as an attractive and cost-effective alternative to precious metal catalysis for the synthesis of heterocyclic compounds. chim.itsnnu.edu.cn This approach offers a powerful and atom-economical method for the late-stage diversification of organic compounds. chim.it Specifically, monoanionic, bidentate-auxiliary-directed, cobalt-catalyzed C-H bond functionalization has proven to be a very useful tool in organic synthesis, including the functionalization of C(sp2)-H bonds. nih.gov This is highly relevant for the direct allylation of quinoline rings.

Cationic CpCo(III) catalysts have been developed as economical alternatives to their rhodium counterparts for C-H activation reactions. snnu.edu.cn A generally accepted catalytic pathway for CpCo(III)-catalyzed C-H activation involves a carboxylate ligand facilitating C-H metalation through a concerted metalation-deprotonation (CMD) mechanism. snnu.edu.cn The presence of a chiral Cp ligand on the cobalt center can effectively control the selectivity of addition steps, enabling diastereoselective and highly enantioselective C-H functionalization. epfl.ch This demonstrates the potential for Cp*Co(III)-catalyzed methodologies to achieve asymmetric allylation of quinoline derivatives by directing C-H activation and subsequent incorporation of an allyl moiety.

Directed C-H allylation using allyl carbonates and alcohols as allyl sources is a promising strategy for synthesizing allylquinolines. Allyl carbonates are widely utilized in Tsuji-Trost allylation reactions, where they promote the formation of various nucleophiles such as carbanions, boronates, phosphides, amides, and alkoxides. wikipedia.org They act as in situ nucleophiles, potentially increasing reaction rates compared to allyl acetate. wikipedia.org Allyl alcohol itself is a precursor to many specialized compounds and can serve as a raw material for synthesis. fishersci.co.uk In the context of cobalt catalysis, the aminoquinoline moiety can act as a directing group, facilitating the ortho-functionalization of sp2 C-H bonds with alkenes. chim.it This principle can be extended to allylation, where allyl carbonates or alcohols could serve as the alkene source for directed C-H allylation, leading to the formation of this compound.

Cp*Co(III)-Catalyzed Methodologies

Iridium-Catalyzed Reductive β-Alkylation of Quinoline Derivatives

Iridium catalysts are known for their utility in various transformations, including C-H activation and hydrofunctionalization reactions. nih.gov While specific examples of iridium-catalyzed reductive β-alkylation leading directly to this compound are not detailed in the provided search results, iridium complexes are precursors to catalysts used in homogeneous catalysis. wikipedia.org Iridium(III) complexes, for instance, have been explored for intramolecular asymmetric allylic dearomatization reactions of related heterocyclic systems like benzoxazoles, benzothiazoles, and benzimidazoles. Reductive β-alkylation of quinoline derivatives would involve the addition of an alkyl (or allyl) group to the β-position of the quinoline ring, often accompanied by reduction of the aromaticity. The development of such methodologies using iridium could offer novel pathways for constructing complex quinoline structures with precise control over regioselectivity and stereochemistry.

Transition Metal-Free Approaches to this compound Synthesis

The development of transition metal-free synthetic methodologies is highly desirable due to concerns regarding metal contamination, cost, and toxicity. These approaches often rely on organocatalysis, radical chemistry, or strong acid/base catalysis.

Radical-Mediated Allylation Protocols

Radical-mediated processes offer a powerful route for C-H functionalization, including allylation, under mild conditions. rsc.org

External Oxidant-Free Alkylation of Quinoline Derivatives

A significant advancement in transition metal-free synthesis involves the external oxidant-free alkylation of quinoline and pyridine (B92270) derivatives. This strategy allows the direct alkylation of heteroaromatics under mild conditions without the need for an external oxidant. rsc.orgresearchgate.net A preliminary mechanistic study suggests that these reactions likely proceed via an intermolecular hydrogen atom transfer (HAT) process. rsc.org

While the specific allylation to form this compound via an external oxidant-free radical pathway is still an active area of research, recent work has shown direct C3-H alkylation and alkenylation of quinolines with enones under redox-neutral and transition-metal-free conditions. nih.gov This method involves a three-step sequence: 1,4-dearomative addition, C3 functionalization, and elimination or transalkylation, leading to 3-alkylated/alkenylated quinolines. nih.gov This represents a promising avenue for the synthesis of this compound, as allylation is a specific type of alkenylation.

Another example of transition metal-free quinoline synthesis involves the direct conversion of β-O-4 model compounds, which proceeds via a one-pot cascade reaction involving C-O bond cleavage, dehydrogenation, aldol (B89426) condensation, and C-N bond formation. nih.gov Although not directly related to allylation, it emphasizes the feasibility of constructing quinoline rings without transition metals. Similarly, an indirect Friedländer synthesis of quinolines from alcohols, catalyzed by a base and free of transition metals, has been reported. nih.gov

Table 1: Summary of Catalytic Methods for Quinoline Functionalization

| Catalyst Type | Reaction Type / Substrate | Outcome / Relevance to this compound | Key Conditions | Yields | Citation |

| Copper | Cyclization of o-azidobenzaldehyde and nitro-olefins | Synthesis of 3-nitroquinolines (C3 functionalization) | Solvent-free, 110°C, Ar | Good to excellent | researchgate.net |

| Copper | Enantioselective alkynylation of quinolones | C-C bond formation on quinolones | CuI (10 mol%), chiral P,N ligand, toluene, low temp. | Moderate to good | acs.org |

| Iron | Oxidative cross-coupling of phenols and 3-alkyloxindoles | C-C bond formation on oxindoles (analogous to quinolines) | FeCl₃, t-BuOOt-Bu, 1,2-dichloroethane, 70°C | Selective | mdpi.com |

| Iron | Enyne cross-coupling | C-C bond formation (conjugated enynes) | FeCl₃ (0.5-1 mol%), LiBr | High to excellent | organic-chemistry.org |

| Manganese | Synthesis of quinolines from γ-amino alcohols and ketones | Construction of quinoline framework | Cationic Mn(I) complexes (0.5-5.0 mol%) | Good | rsc.org |

| Manganese | Visible light-initiated quinoline synthesis | Quinoline ring formation via cascade reaction | [Mn(L1H)(CO)₃Br] photocatalyst, visible light, ambient | Broad scope | ntu.edu.sg |

| Lanthanum Triflate | Synthesis of tetrahydroquinazolinone derivatives of N-allylquinolones | Reactions involving N-allylquinolone precursors | La(OTf)₃, room temperature | Excellent | researchgate.netresearchgate.net |

| Transition Metal-Free | External oxidant-free alkylation of quinoline derivatives | Direct alkylation via radical HAT | Mild conditions | Efficient | rsc.orgresearchgate.net |

| Transition Metal-Free | Direct C3-H alkylation/alkenylation of quinolines with enones | C3-H functionalization (relevant to allylation) | Redox-neutral, one-pot/two-pot | Regio- and stereoselective | nih.gov |

Radiation-Induced Alkylation Methods

Radiation-induced alkylation offers a distinct approach to functionalizing quinoline derivatives. This method typically involves gamma-irradiation of quinoline and its derivatives in alcoholic solutions. The process leads to alkylation primarily at the 2- or 4-positions of the pyridine ring. Hydroxyalkyl radicals, generated from the radiolysis of the alcohol solvent, play a crucial role as key intermediates in these radiation-induced alkylation reactions. scilit.com

While direct examples of this compound synthesis via this specific method are not extensively documented, the general principle involves the generation of reactive species, such as solvent-derived peroxyl radicals, from the interaction of ionizing radiation with solvent molecules. nih.govmdpi.com These radicals can then participate in selective oxidation or alkylation processes. For instance, studies have shown that radiation-induced substitution of trifluoromethyl-containing groups (CF3CH2- and CF3CH(OH)-) for hydrogen atoms in pyridine and pyrimidine (B1678525) rings can occur, albeit in low yields. scilit.com This highlights the potential, though perhaps limited, for introducing allyl groups through radical pathways initiated by radiation.

Hypervalent Iodine Reagent-Enabled Transformations

Hypervalent iodine(III) reagents have emerged as powerful and environmentally benign alternatives to heavy metal reagents in organic synthesis due to their low toxicity, ready availability, ease of handling, and impressive functional group tolerance. researchtrends.netchim.itle.ac.ukarkat-usa.org These reagents facilitate a wide array of oxidative transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, making them valuable tools for constructing heterocyclic compounds. chim.itarkat-usa.orgorganic-chemistry.orgnih.gov

PIFA-Assisted Intramolecular Olefin Amidation Reactions

Phenyliodine(III)-bis(trifluoroacetate) (PIFA) is a commonly utilized hypervalent iodine reagent that promotes efficient intramolecular electrophilic cyclization reactions. organic-chemistry.org This method is particularly advantageous for the synthesis of nitrogen-containing heterocycles, including those that could serve as precursors or structural analogues to this compound. The key step in PIFA-assisted intramolecular olefin amidation involves the oxidation of a nitrogen atom by the I(III) reagent, forming an electronically deficient intermediate. This intermediate is subsequently trapped by an olefinic fragment, leading to cyclization. researchtrends.net

While direct synthesis of this compound via PIFA-assisted intramolecular olefin amidation of a pre-existing allyl group is not explicitly detailed, this methodology is widely applicable to the formation of various functionalized nitrogen-containing heterocycles. researchtrends.netorganic-chemistry.org The ability of PIFA to mediate the cyclization of alkynylamides and alkynyl carboxylic acids to form pyrrolidinone and lactone skeletons, respectively, demonstrates its utility in constructing cyclic systems with nitrogen and oxygen atoms. organic-chemistry.org This metal-free protocol offers a sustainable and functional group-tolerant approach for synthesizing complex nitrogen heterocycles. organic-chemistry.org

Organocatalytic Strategies

Organocatalysis, which utilizes small organic molecules as catalysts, provides a powerful and often enantioselective approach to chemical transformations, offering advantages such as metal-free conditions and high selectivity.

Chiral Dipeptide-Phosphonium Salt Catalysis

Chiral dipeptide-phosphonium salt catalysts have shown promise in facilitating highly regio- and stereoselective cascade reactions for the construction of complex heterocyclic molecules. researchgate.netresearchgate.net These bifunctional catalysts can control the regio- and stereoselectivities of transformations, often through multiple hydrogen-bonding interactions. researchgate.net

In the context of quinoline synthesis, dipeptide-phosphonium salt catalysis has been employed in the regio- and enantioselective γ-allylic alkylation of quinolines. researchgate.netresearchgate.net This method allows for the synthesis of 2-alkenylquinolines from 2-allylquinolines and α,β-unsaturated aldehydes, proceeding with high regioselectivity and enantioselectivity, and demonstrating broad functional group tolerance. researchgate.netresearchgate.net While the direct synthesis of this compound using this method is not explicitly stated, the principle of allylic alkylation on quinoline scaffolds, guided by these chiral catalysts, suggests a potential avenue for introducing allyl groups at specific positions with controlled stereochemistry. Recent advancements also highlight the use of dipeptide-phosphonium salts in the asymmetric construction of axially chiral pyrazole-based phosphorus frameworks, demonstrating their versatility in creating complex chiral architectures. sioc-journal.cnnih.gov

Phosphoric Acid Catalysis for Enantioselective Cycloaddition

Chiral phosphoric acids are recognized as highly efficient organocatalysts for a diverse range of enantioselective transformations, including cycloaddition reactions. beilstein-journals.orgmdpi.com Their ability to activate substrates through hydrogen bonding and Brønsted acid catalysis enables the construction of complex chiral molecules with high enantioselectivity. researchgate.netbeilstein-journals.org

For quinoline derivatives, chiral phosphoric acid catalysis has been applied in enantioselective cycloaddition reactions. For instance, a chiral-phosphoric-acid-catalyzed enantioselective cycloaddition and eliminative aromatization sequence has been reported for the helicoselective and convergent construction of indolohelicenoids. researchgate.net This method allows for fine control by adjusting reaction temperature and has been shown to achieve high enantio- and diastereoselectivity. researchgate.net Furthermore, chiral phosphoric acids have been crucial in the enantioselective epoxidation of alkenyl aza-heteroarenes, leading to chiral α-azaheteroaryl oxiranes with high stereocontrol. researchgate.net While direct examples of this compound synthesis via this specific cycloaddition are not detailed, the broader application of chiral phosphoric acid catalysis in enantioselective cycloadditions involving nitrogen-containing heterocycles and olefins suggests its potential for future development in synthesizing chiral this compound derivatives or related structures. nih.govmdpi.com

Annulation and Cyclization Reactions Leading to this compound

Annulation and cyclization reactions are fundamental strategies for constructing cyclic systems, including the quinoline core. These reactions often involve the formation of new rings through intramolecular or intermolecular bond formations.

Various annulation strategies have been developed for quinoline synthesis. For example, a transition metal-free protocol has been developed for the synthesis of 3-acylquinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils. mdpi.commdpi.com This reaction, catalyzed by methanesulfonic acid (MSA) and NaI, proceeds under mild conditions and accommodates diverse substrates, yielding 3-acylquinolines efficiently. mdpi.commdpi.com While this specifically yields 3-acylquinolines, the annulation approach to the 3-position is relevant.

Another notable annulation strategy for 3-substituted quinolines involves a [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgorganic-chemistry.org In this reaction, DMSO serves as a nonadjacent dual-methine synthon, providing two carbon atoms to the quinoline pyridine ring. organic-chemistry.org This method offers a straightforward and efficient route to 3-arylquinolines, demonstrating the versatility of annulation reactions in constructing the quinoline framework with specific substituents at the 3-position. organic-chemistry.org

Cyclization reactions also play a significant role. For instance, palladium-catalyzed cyclization-allylation of azides and allyl methyl carbonate has been developed for the one-step synthesis of allylated quinolines and isoquinolines. rsc.org This method allows for the regioselective synthesis of allyl- and diallyl-substituted quinolines, with the regioselectivity depending on the substituents at the R1 and R4 positions. rsc.org This direct allylation method is highly relevant for the synthesis of this compound, as it explicitly introduces allyl groups onto the quinoline scaffold.

Electrophilic cyclization of N-(2-alkynyl)anilines has also been shown to synthesize a wide variety of substituted quinolines under mild conditions. nih.gov This 6-endo-dig cyclization, promoted by electrophiles such as ICl, I2, Br2, PhSeBr, and p-O2NC6H4SCl, affords 3-halogen-, selenium-, and sulfur-containing quinolines. nih.gov While this method introduces heteroatom-containing groups at the 3-position, it illustrates a general cyclization strategy that could potentially be adapted or modified for the introduction of allyl groups.

Further examples of cyclization leading to quinoline derivatives include the ring-opening and cyclization of aziridines for the synthesis of 3-substituted quinolines, promoted by triflic acid (TfOH). nih.gov Additionally, intramolecular imine formation of aldehydes and anilines, following the irradiation of aryl azides, can lead to 2-substituted quinolines. nih.gov These diverse annulation and cyclization strategies underscore the broad range of synthetic approaches available for constructing the quinoline nucleus and introducing specific functionalities, including allyl groups, at desired positions.

Formal [4+2] Annulation Reactions

Formal [4+2] annulation reactions represent a powerful strategy for the construction of quinoline derivatives, including those with functionalities at the C3 position. These reactions typically involve the cycloaddition of a four-atom component with a two-atom component, leading to the formation of the quinoline heterocycle. The versatility of this approach lies in the diverse range of starting materials and catalytic systems that can be employed to achieve high regioselectivity and efficiency.

One notable example involves the Rh(III)-catalyzed oxidative [4+2] annulation. This methodology has been successfully applied to the synthesis of functionalized benzo[a]phenazines and indazolo[2,3-a]quinolines through the reaction of 2-arylquinoxalines and 2-aryl-2H-indazoles with allyl alcohols rsc.org. While not directly yielding this compound, this approach demonstrates the utility of allyl alcohols as two-atom components in annulation reactions to introduce allyl functionalities into complex quinoline-like systems. The mechanism typically involves C-H activation and subsequent cyclization, offering a broad substrate scope and good to high yields rsc.org.

Another significant pathway is the palladium-catalyzed oxidative cyclization of aryl allyl alcohol with anilines, which provides a straightforward route to various quinoline derivatives mdpi.com. This redox-neutral protocol avoids the need for external acids, bases, or additives and exhibits broad functional group tolerance, including electron-withdrawing groups such as nitryl and trifluoromethyl mdpi.com. This method is particularly relevant as it directly utilizes an allyl alcohol moiety to contribute to the quinoline core, suggesting potential for derivatization to this compound.

Furthermore, transition metal-free protocols have emerged for the synthesis of 3-acylquinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils mdpi.commdpi.com. Catalyzed by methanesulfonic acid (MSA) and NaI, this ring-opening/reconstruction strategy is characterized by its mild conditions, high yields, and broad substrate scope mdpi.com. Although it yields 3-acylquinolines, the underlying annulation principles involving anthranils and enaminones could be adapted or provide insights for the synthesis of 3-allyl analogues by modifying the enaminone component.

The 2-azidobenzaldehyde-based [4+2] annulation is another versatile strategy for synthesizing 3-substituted quinolines. This approach often involves sequential condensation and cyclization reactions. For instance, the ring-opening and cyclization of aziridines have been utilized for the synthesis of 3-substituted quinolines, where a trifluoromethanesulfonic acid (TfOH)-promoted denitrogenation of an azide (B81097) group leads to intermediates that undergo cyclization with aziridines nih.gov. This highlights the potential for introducing diverse substituents, including allyl groups, at the C3 position through judicious choice of aziridine (B145994) or other two-atom components.

Table 1: Representative Formal [4+2] Annulation Strategies for Quinoline Synthesis

| Reaction Type | Reactants | Catalytic System / Conditions | Product Type (Relevance to this compound) | Yield Range | Citation |

| Rh(III)-catalyzed Oxidative Annulation | 2-Arylquinoxalines / 2-Aryl-2H-indazoles, Allyl Alcohols | Rh(III) catalyst | Functionalized benzo[a]phenazines, indazolo[2,3-a]quinolines (Allyl group incorporation) | Good to High | rsc.org |

| Pd-catalyzed Oxidative Cyclization | Aryl Allyl Alcohol, Aniline | Palladium catalyst | Quinoline derivatives (Direct allyl precursor) | High | mdpi.com |

| Transition Metal-Free Annulation | Anthranils, Enaminones | MSA, NaI | 3-Acylquinolines (3-Substituted quinolines) | High | mdpi.commdpi.com |

| 2-Azidobenzaldehyde-based [4+2] Annulation (via Aziridines) | 2-Azidobenzaldehydes, Aziridines | TfOH | 3-Substituted quinolines (General 3-substitution) | Not specified | nih.gov |

Aza-Michael Addition and Intramolecular Annulation Pathways

Aza-Michael addition reactions, often coupled with subsequent intramolecular annulation, provide a robust and atom-economical route for constructing quinoline derivatives. This strategy typically involves the nucleophilic addition of a nitrogen-containing species (aza-Michael donor) to an activated alkene or alkyne (Michael acceptor), followed by an intramolecular cyclization to form the heterocyclic ring.

A prominent example demonstrating this pathway is the transition metal-free synthesis of 3-acylquinolines from enaminones and anthranils mdpi.commdpi.com. In this protocol, an aza-Michael addition initiates the reaction, where the enaminone acts as a Michael acceptor, and a nitrogen-containing intermediate, derived from anthranil (B1196931), serves as the nucleophile. The subsequent intramolecular annulation, facilitated by methanesulfonic acid (MSA) and sodium iodide (NaI), leads to the formation of the quinoline core with an acyl group at the C3 position mdpi.com. The proposed mechanism involves MSA activation of the enaminone, followed by reaction with anthranil to generate an intermediate that undergoes intramolecular cyclization mdpi.com. This strategy's efficiency and broad substrate scope highlight its potential for synthesizing various 3-substituted quinolines.

Another related approach involves the synthesis of 1,2,3,4-tetrahydroquinolines through quinidine-catalyzed regio- and enantioselective formal [4+2]-cycloadditions of 2-(4H-benzo[d] rsc.orgCurrent time information in Bangalore, IN.oxazin-4-yl)acrylates with N-tosyl-2-methylenebut-3-enoates oaepublish.com. This reaction proceeds via an in situ formation of chiral nitrogen-containing dipolar intermediates, followed by a ring-opening/Michael addition/annulation cascade oaepublish.com. While yielding tetrahydroquinolines, the underlying principle of Michael addition followed by annulation is highly relevant. The high asymmetric induction achieved in such reactions underscores the precision possible with organocatalytic systems in constructing complex quinoline frameworks oaepublish.com.

The intramolecular aza-Michael reaction is also a key step in certain pyrazole (B372694) syntheses involving allylic hydrazines, which undergo heating-induced intramolecular aza-Michael reaction and cyclization, followed by oxidative aromatization researchgate.net. Although this example is for pyrazoles, it illustrates the general principle of intramolecular aza-Michael additions leading to cyclic products, a concept transferable to quinoline synthesis if appropriate precursors are designed. For this compound, this could involve precursors where the allyl group is strategically positioned to participate in or be retained after an intramolecular aza-Michael addition and subsequent cyclization.

Table 2: Aza-Michael Addition and Intramolecular Annulation Pathways for Quinoline Derivatives

| Reaction Type | Reactants | Catalytic System / Conditions | Product Type (Relevance to this compound) | Yield Range | Citation |

| Aza-Michael Addition & Intramolecular Annulation | Anthranils, Enaminones | MSA, NaI | 3-Acylquinolines | High | mdpi.commdpi.com |

| Organocatalytic Formal [4+2] Annulation (Cascade) | 2-(4H-benzo[d] rsc.orgCurrent time information in Bangalore, IN.oxazin-4-yl)acrylates, N-tosyl-2-methylenebut-3-enoates | Quinidine | 1,2,3,4-Tetrahydroquinolines (Chiral induction) | High | oaepublish.com |

Friedländer-Type Condensations for Quinoline Scaffolds (general context)

Friedländer condensation is a classical and highly versatile method for the synthesis of quinoline derivatives, dating back to 1882. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a ketone containing an active methylene (B1212753) group, followed by intramolecular cyclization and dehydration to form the quinoline ring system researchgate.netmdpi.com. The simplicity and broad applicability of the Friedländer reaction have made it a cornerstone in quinoline synthesis.

The general mechanism involves the initial formation of an imine between the amino group of the o-aminoaryl aldehyde/ketone and the carbonyl group of the active methylene compound. Subsequently, an intramolecular aldol-type condensation occurs, followed by dehydration, leading to the fully aromatic quinoline scaffold researchgate.net. This reaction is particularly useful for synthesizing 2,3-disubstituted quinolines, depending on the nature of the active methylene compound used.

While the traditional Friedländer condensation might not directly yield this compound in a single step without specific modifications, its principles are fundamental to understanding quinoline formation. Modifications and advancements have broadened its scope, often incorporating new catalytic systems or reaction conditions to improve efficiency and selectivity. For instance, some variations might involve the use of different carbonyl partners or amino components to introduce specific functionalities. The reaction's utility lies in its ability to readily form the bicyclic quinoline structure, which can then be further functionalized or synthesized from precursors that already bear the desired allyl group. The Friedländer reaction serves as a foundational method, and many modern annulation strategies can be viewed as advanced or modified versions that overcome some of its limitations, such as harsh reaction conditions or limited substrate scope for complex functionalities like allyl groups researchgate.netmdpi.com.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly atom-economical and efficient synthetic strategies that involve three or more reactants combining in a single step to form a complex product. For the synthesis of quinoline derivatives, MCRs offer significant advantages by minimizing purification steps, reducing waste, and enabling rapid access to diverse chemical libraries.

Several MCRs have been developed for quinoline scaffolds, often involving anilines, aldehydes, and various carbon sources. For example, a [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (DMSO) has been reported to yield 3-arylquinolines in high yields organic-chemistry.org. In this specific annulation, arylamines contribute two carbon atoms and one nitrogen atom, arylaldehydes provide one carbon atom, and DMSO serves as a source for two nonadjacent methine (=CH-) units organic-chemistry.org. This demonstrates how complex quinoline structures can be assembled from simple, readily available building blocks. The ability to introduce a C3 substituent (aryl in this case) through such a multi-component approach suggests its potential for adaptation to introduce an allyl group at the C3 position.

Another MCR approach involves the oxidative annulation of anilines, aryl ketones, and DMSO as a methine equivalent, promoted by K2S2O8, to provide 4-arylquinolines organic-chemistry.org. While this yields 4-arylquinolines, it further illustrates the versatility of DMSO as a C1 synthon in MCRs for quinoline synthesis. The concept of using readily available components to build the quinoline core is central to MCRs.

Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a broad range of 2,4-disubstituted quinolines under mild conditions organic-chemistry.org. This MCR tolerates diverse functional groups and offers a flexible route to quinoline derivatives. The use of propargyl alcohols as a component could be particularly interesting for introducing unsaturated functionalities that could later be modified to an allyl group or serve as a direct precursor in the synthesis of this compound analogues.

Table 3: Multi-Component Reaction Approaches for Quinoline Synthesis

| Reaction Type | Reactants | Catalytic System / Conditions | Product Type (Relevance to this compound) | Yield Range | Citation |

| [3+1+1+1] Annulation | Arylamines, Arylaldehydes, DMSO | Not specified | 3-Arylquinolines | Very good | organic-chemistry.org |

| Oxidative Annulation | Anilines, Aryl Ketones, DMSO | K2S2O8 | 4-Arylquinolines | Not specified | organic-chemistry.org |

| Pd-catalyzed Annulation | o-Iodo-anilines, Propargyl Alcohols | Palladium catalyst | 2,4-Disubstituted quinolines | Good | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The increasing awareness of environmental impact in chemical synthesis has led to a strong emphasis on implementing green chemistry principles. For the synthesis of this compound and its analogues, this translates to developing methodologies that minimize waste, reduce energy consumption, avoid hazardous reagents, and promote the use of renewable resources. Key areas of focus include catalysis and solvent-free or less hazardous solvent systems.

Nanocatalysis and Heterogeneous Catalysis

Nanocatalysis and heterogeneous catalysis offer significant advantages in green chemistry due to their reusability, ease of separation from reaction mixtures, and often enhanced catalytic activity and selectivity compared to their homogeneous counterparts. These catalysts can reduce the amount of waste generated and simplify purification processes.

In the context of quinoline synthesis, the application of heterogeneous catalysts is gaining traction. For example, a heterogeneous cobalt oxide catalyst has been shown to be effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions organic-chemistry.org. This method utilizes molecular oxygen as a green oxidant, aligning with principles of sustainable synthesis. Similarly, a reusable phenalenyl-based photocatalyst mediates oxidative dehydrogenation of saturated N-heterocycles, including quinoline derivatives, using molecular oxygen organic-chemistry.org. While these examples focus on the final aromatization step, the development of heterogeneous catalysts for the initial bond-forming reactions leading to this compound is an active area of research.

Nanocatalysts, with their high surface area-to-volume ratio, can offer improved catalytic efficiency and enable reactions under milder conditions. For instance, metal nanoparticles (e.g., palladium, copper, nickel) supported on various materials (e.g., carbon, metal oxides, polymers) can act as highly efficient catalysts for C-C and C-N bond formations crucial for quinoline synthesis. The ability to recover and reuse these catalysts multiple times significantly reduces the environmental footprint of the synthetic process. The development of specific nanocatalytic systems for the direct allylation of quinoline precursors or for annulation reactions that introduce the allyl group in a green manner is a promising direction.

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAS) is a powerful green chemistry tool that significantly reduces reaction times, enhances reaction rates, and often improves yields and purity compared to conventional heating methods. The rapid and efficient heating provided by microwaves can lead to accelerated reaction kinetics, making it an attractive technique for the synthesis of complex organic molecules like this compound.

The benefits of MAS stem from its ability to directly heat the reaction mixture, leading to uniform heating and avoiding thermal gradients often encountered in conventional heating. This can facilitate reactions that are otherwise sluggish or require harsh conditions. For quinoline synthesis, MAS has been successfully applied to various condensation and cyclization reactions. For example, Friedländer-type condensations and other annulation reactions can often be performed more efficiently under microwave irradiation, leading to shorter reaction times and sometimes higher yields.

While specific data tables detailing microwave-assisted synthesis of this compound itself were not found in the provided search results, the general applicability of MAS to quinoline synthesis is well-established in the literature. Its potential for this compound synthesis lies in accelerating the key bond-forming steps, such as C-C and C-N bond formations, involved in the annulation or cyclization pathways. This could involve, for instance, accelerating the condensation steps in modified Friedländer reactions or the cyclization steps in multi-component reactions, thereby contributing to a more energy-efficient and environmentally friendly synthetic route. The rapid nature of MAS also allows for high-throughput screening of reaction conditions, which can further optimize the synthesis of this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15299497 |

| Anthranil | 10972 |

| Enaminone | (General class, no single CID) |

| Methanesulfonic acid (MSA) | 6052 |

| Sodium Iodide (NaI) | 23668194 |

| 2-Arylquinoxaline | (General class, no single CID) |

| 2-Aryl-2H-indazole | (General class, no single CID) |

| Allyl alcohol | 7909 |

| Aniline | 790 |

| o-Iodoaniline | 7001 |

| Propargyl alcohol | 7891 |

| Dimethyl sulfoxide (DMSO) | 679 |

| Potassium persulfate (K2S2O8) | 24599 |

| 2-Azidobenzaldehyde | 13619586 |

| Aziridine | 9226 |

| Trifluoromethanesulfonic acid (TfOH) | 69931 |

| 1,2,3,4-Tetrahydroquinoline (B108954) | 7062 |

| Quinidine | 441071 |

| Benzo[a]phenazine | 10170 |

| Indazolo[2,3-a]quinoline | (General class, no single CID) |

| 3-Acylquinoline | (General class, no single CID) |

| 3-Arylquinoline | (General class, no single CID) |

| 4-Arylquinoline | (General class, no single CID) |

| 2,4-Disubstituted quinoline | (General class, no single CID) |

| Cobalt oxide | (Various forms, e.g., Co3O4: 16211470) |

| Phenalenyl | 162153 |

| 2-Methylenebut-3-enoate | (General class, no single CID) |

| N-Tosyl-2-methylenebut-3-enoate | (General class, no single CID) |

| 2-(4H-benzo[d] rsc.orgCurrent time information in Bangalore, IN.oxazin-4-yl)acrylate | (General class, no single CID) |

| Pyrazole | 9253 |

| Hydrazine | 9083 |

Note on PubChem CIDs: For general classes of compounds (e.g., "Enaminone," "2-Arylquinoxaline," "3-Acylquinoline"), a single PubChem CID is not applicable as they represent a broad category of derivatives. Where possible, a representative or parent CID is provided, or it is noted as a general class.##

The quinoline scaffold is a ubiquitous heterocyclic system found in numerous natural products and synthetic compounds, exhibiting diverse applications in medicinal chemistry, agrochemicals, and materials science. The synthesis of this compound, a specific derivative featuring an allyl group at the C3 position, presents unique challenges and opportunities for developing advanced synthetic methodologies. This article delves into sophisticated reaction pathways that enable the construction of this compound and its structural analogues, focusing on atom-economical and regioselective approaches.

Formal [4+2] Annulation Reactions

Formal [4+2] annulation reactions represent a powerful strategy for the construction of quinoline derivatives, including those with functionalities at the C3 position. These reactions typically involve the cycloaddition of a four-atom component with a two-atom component, leading to the formation of the quinoline heterocycle. The versatility of this approach lies in the diverse range of starting materials and catalytic systems that can be employed to achieve high regioselectivity and efficiency.

One notable example involves the Rh(III)-catalyzed oxidative [4+2] annulation. This methodology has been successfully applied to the synthesis of functionalized benzo[a]phenazines and indazolo[2,3-a]quinolines through the reaction of 2-arylquinoxalines and 2-aryl-2H-indazoles with allyl alcohols rsc.org. While not directly yielding this compound, this approach demonstrates the utility of allyl alcohols as two-atom components in annulation reactions to introduce allyl functionalities into complex quinoline-like systems. The mechanism typically involves C-H activation and subsequent cyclization, offering a broad substrate scope and good to high yields rsc.org.

Another significant pathway is the palladium-catalyzed oxidative cyclization of aryl allyl alcohol with anilines, which provides a straightforward route to various quinoline derivatives mdpi.com. This redox-neutral protocol avoids the need for external acids, bases, or additives and exhibits broad functional group tolerance, including electron-withdrawing groups such as nitryl and trifluoromethyl mdpi.com. This method is particularly relevant as it directly utilizes an allyl alcohol moiety to contribute to the quinoline core, suggesting potential for derivatization to this compound.

Furthermore, transition metal-free protocols have emerged for the synthesis of 3-acylquinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils mdpi.commdpi.com. Catalyzed by methanesulfonic acid (MSA) and sodium iodide (NaI), this ring-opening/reconstruction strategy is characterized by its mild conditions, high yields, and broad substrate scope mdpi.com. Although it yields 3-acylquinolines, the underlying annulation principles involving anthranils and enaminones could be adapted or provide insights for the synthesis of 3-allyl analogues by modifying the enaminone component.

The 2-azidobenzaldehyde-based [4+2] annulation is another versatile strategy for synthesizing 3-substituted quinolines. This approach often involves sequential condensation and cyclization reactions. For instance, the ring-opening and cyclization of aziridines have been utilized for the synthesis of 3-substituted quinolines, where a trifluoromethanesulfonic acid (TfOH)-promoted denitrogenation of an azide group leads to intermediates that undergo cyclization with aziridines nih.gov. This highlights the potential for introducing diverse substituents, including allyl groups, at the C3 position through judicious choice of aziridine or other two-atom components.

| Reaction Type | Reactants | Catalytic System / Conditions | Product Type (Relevance to this compound) | Yield Range | Citation |

| Rh(III)-catalyzed Oxidative Annulation | 2-Arylquinoxalines / 2-Aryl-2H-indazoles, Allyl Alcohols | Rh(III) catalyst | Functionalized benzo[a]phenazines, indazolo[2,3-a]quinolines (Allyl group incorporation) | Good to High | rsc.org |

| Pd-catalyzed Oxidative Cyclization | Aryl Allyl Alcohol, Aniline | Palladium catalyst | Quinoline derivatives (Direct allyl precursor) | High | mdpi.com |

| Transition Metal-Free Annulation | Anthranils, Enaminones | MSA, NaI | 3-Acylquinolines (3-Substituted quinolines) | High | mdpi.commdpi.com |

| 2-Azidobenzaldehyde-based [4+2] Annulation (via Aziridines) | 2-Azidobenzaldehydes, Aziridines | TfOH | 3-Substituted quinolines (General 3-substitution) | Not specified | nih.gov |

Aza-Michael Addition and Intramolecular Annulation Pathways

Aza-Michael addition reactions, often coupled with subsequent intramolecular annulation, provide a robust and atom-economical route for constructing quinoline derivatives. This strategy typically involves the nucleophilic addition of a nitrogen-containing species (aza-Michael donor) to an activated alkene or alkyne (Michael acceptor), followed by an intramolecular cyclization to form the heterocyclic ring.

A prominent example demonstrating this pathway is the transition metal-free synthesis of 3-acylquinolines from enaminones and anthranils mdpi.commdpi.com. In this protocol, an aza-Michael addition initiates the reaction, where the enaminone acts as a Michael acceptor, and a nitrogen-containing intermediate, derived from anthranil, serves as the nucleophile. The subsequent intramolecular annulation, facilitated by methanesulfonic acid (MSA) and sodium iodide (NaI), leads to the formation of the quinoline core with an acyl group at the C3 position mdpi.com. The proposed mechanism involves MSA activation of the enaminone, followed by reaction with anthranil to generate an intermediate that undergoes intramolecular cyclization mdpi.com. This strategy's efficiency and broad substrate scope highlight its potential for synthesizing various 3-substituted quinolines.

Another related approach involves the synthesis of 1,2,3,4-tetrahydroquinolines through quinidine-catalyzed regio- and enantioselective formal [4+2]-cycloadditions of 2-(4H-benzo[d] rsc.orgCurrent time information in Bangalore, IN.oxazin-4-yl)acrylates with N-tosyl-2-methylenebut-3-enoates oaepublish.com. This reaction proceeds via an in situ formation of chiral nitrogen-containing dipolar intermediates, followed by a ring-opening/Michael addition/annulation cascade oaepublish.com. While yielding tetrahydroquinolines, the underlying principle of Michael addition followed by annulation is highly relevant. The high asymmetric induction achieved in such reactions underscores the precision possible with organocatalytic systems in constructing complex quinoline frameworks oaepublish.com.

The intramolecular aza-Michael reaction is also a key step in certain pyrazole syntheses involving allylic hydrazines, which undergo heating-induced intramolecular aza-Michael reaction and cyclization, followed by oxidative aromatization researchgate.net. Although this example is for pyrazoles, it illustrates the general principle of intramolecular aza-Michael additions leading to cyclic products, a concept transferable to quinoline synthesis if appropriate precursors are designed. For this compound, this could involve precursors where the allyl group is strategically positioned to participate in or be retained after an intramolecular aza-Michael addition and subsequent cyclization.

| Reaction Type | Reactants | Catalytic System / Conditions | Product Type (Relevance to this compound) | Yield Range | Citation |

| Aza-Michael Addition & Intramolecular Annulation | Anthranils, Enaminones | MSA, NaI | 3-Acylquinolines | High | mdpi.commdpi.com |

| Organocatalytic Formal [4+2] Annulation (Cascade) | 2-(4H-benzo[d] rsc.orgCurrent time information in Bangalore, IN.oxazin-4-yl)acrylates, N-tosyl-2-methylenebut-3-enoates | Quinidine | 1,2,3,4-Tetrahydroquinolines (Chiral induction) | High | oaepublish.com |

Friedländer-Type Condensations for Quinoline Scaffolds (general context)

Friedländer condensation is a classical and highly versatile method for the synthesis of quinoline derivatives, dating back to 1882. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a ketone containing an active methylene group, followed by intramolecular cyclization and dehydration to form the quinoline ring system researchgate.netmdpi.com. The simplicity and broad applicability of the Friedländer reaction have made it a cornerstone in quinoline synthesis.

The general mechanism involves the initial formation of an imine between the amino group of the o-aminoaryl aldehyde/ketone and the carbonyl group of the active methylene compound. Subsequently, an intramolecular aldol-type condensation occurs, followed by dehydration, leading to the fully aromatic quinoline scaffold researchgate.net. This reaction is particularly useful for synthesizing 2,3-disubstituted quinolines, depending on the nature of the active methylene compound used.

While the traditional Friedländer condensation might not directly yield this compound in a single step without specific modifications, its principles are fundamental to understanding quinoline formation. Modifications and advancements have broadened its scope, often incorporating new catalytic systems or reaction conditions to improve efficiency and selectivity. For instance, some variations might involve the use of different carbonyl partners or amino components to introduce specific functionalities. The reaction's utility lies in its ability to readily form the bicyclic quinoline structure, which can then be further functionalized or synthesized from precursors that already bear the desired allyl group. The Friedländer reaction serves as a foundational method, and many modern annulation strategies can be viewed as advanced or modified versions that overcome some of its limitations, such as harsh reaction conditions or limited substrate scope for complex functionalities like allyl groups researchgate.netmdpi.com.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly atom-economical and efficient synthetic strategies that involve three or more reactants combining in a single step to form a complex product. For the synthesis of quinoline derivatives, MCRs offer significant advantages by minimizing purification steps, reducing waste, and enabling rapid access to diverse chemical libraries.

Several MCRs have been developed for quinoline scaffolds, often involving anilines, aldehydes, and various carbon sources. For example, a [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (DMSO) has been reported to yield 3-arylquinolines in high yields organic-chemistry.org. In this specific annulation, arylamines contribute two carbon atoms and one nitrogen atom, arylaldehydes provide one carbon atom, and DMSO serves as a source for two nonadjacent methine (=CH-) units organic-chemistry.org. The ability to introduce a C3 substituent (aryl in this case) through such a multi-component approach suggests its potential for adaptation to introduce an allyl group at the C3 position.

Another MCR approach involves the oxidative annulation of anilines, aryl ketones, and DMSO as a methine equivalent, promoted by K2S2O8, to provide 4-arylquinolines organic-chemistry.org. While this yields 4-arylquinolines, it further illustrates the versatility of DMSO as a C1 synthon in MCRs for quinoline synthesis. The concept of using readily available components to build the quinoline core is central to MCRs.

Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a broad range of 2,4-disubstituted quinolines under mild conditions organic-chemistry.org. This MCR tolerates diverse functional groups and offers a flexible route to quinoline derivatives. The use of propargyl alcohols as a component could be particularly interesting for introducing unsaturated functionalities that could later be modified to an allyl group or serve as a direct precursor in the synthesis of this compound analogues.

| Reaction Type | Reactants | Catalytic System / Conditions | Product Type (Relevance to this compound) | Yield Range | Citation |

| [3+1+1+1] Annulation | Arylamines, Arylaldehydes, DMSO | Not specified | 3-Arylquinolines | Very good | organic-chemistry.org |

| Oxidative Annulation | Anilines, Aryl Ketones, DMSO | K2S2O8 | 4-Arylquinolines | Not specified | organic-chemistry.org |

| Pd-catalyzed Annulation | o-Iodo-anilines, Propargyl Alcohols | Palladium catalyst | 2,4-Disubstituted quinolines | Good | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The increasing awareness of environmental impact in chemical synthesis has led to a strong emphasis on implementing green chemistry principles. For the synthesis of this compound and its analogues, this translates to developing methodologies that minimize waste, reduce energy consumption, avoid hazardous reagents, and promote the use of renewable resources. Key areas of focus include catalysis and solvent-free or less hazardous solvent systems.

Nanocatalysis and Heterogeneous Catalysis

Nanocatalysis and heterogeneous catalysis offer significant advantages in green chemistry due to their reusability, ease of separation from reaction mixtures, and often enhanced catalytic activity and selectivity compared to their homogeneous counterparts. These catalysts can reduce the amount of waste generated and simplify purification processes.

In the context of quinoline synthesis, the application of heterogeneous catalysts is gaining traction. For example, a heterogeneous cobalt oxide catalyst has been shown to be effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions organic-chemistry.org. This method utilizes molecular oxygen as a green oxidant, aligning with principles of sustainable synthesis. Similarly, a reusable phenalenyl-based photocatalyst mediates oxidative dehydrogenation of saturated N-heterocycles, including quinoline derivatives, using molecular oxygen organic-chemistry.org. While these examples focus on the final aromatization step, the development of heterogeneous catalysts for the initial bond-forming reactions leading to this compound is an active area of research.

Nanocatalysts, with their high surface area-to-volume ratio, can offer improved catalytic efficiency and enable reactions under milder conditions. For instance, metal nanoparticles (e.g., palladium, copper, nickel) supported on various materials (e.g., carbon, metal oxides, polymers) can act as highly efficient catalysts for C-C and C-N bond formations crucial for quinoline synthesis. The ability to recover and reuse these catalysts multiple times significantly reduces the environmental footprint of the synthetic process. The development of specific nanocatalytic systems for the direct allylation of quinoline precursors or for annulation reactions that introduce the allyl group in a green manner is a promising direction.

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAS) is a powerful green chemistry tool that significantly reduces reaction times, enhances reaction rates, and often improves yields and purity compared to conventional heating methods. The rapid and efficient heating provided by microwaves can lead to accelerated reaction kinetics, making it an attractive technique for the synthesis of complex organic molecules like this compound.

The benefits of MAS stem from its ability to directly heat the reaction mixture, leading to uniform heating and avoiding thermal gradients often encountered in conventional heating. This can facilitate reactions that are otherwise sluggish or require harsh conditions. For quinoline synthesis, MAS has been successfully applied to various condensation and cyclization reactions. For example, Friedländer-type condensations and other annulation reactions can often be performed more efficiently under microwave irradiation, leading to shorter reaction times and sometimes higher yields.

While specific data tables detailing microwave-assisted synthesis of this compound itself were not found in the provided search results, the general applicability of MAS to quinoline synthesis is well-established in the literature. Its potential for this compound synthesis lies in accelerating the key bond-forming steps, such as C-C and C-N bond formations, involved in the annulation or cyclization pathways. This could involve, for instance, accelerating the condensation steps in modified Friedländer reactions or the cyclization steps in multi-component reactions, thereby contributing to a more energy-efficient and environmentally friendly synthetic route. The rapid nature of MAS also allows for high-throughput screening of reaction conditions, which can further optimize the synthesis of this compound.

Ultrasound-Promoted Reactions

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a "green" alternative to conventional heating methods. Sonochemical reactions often proceed with enhanced reaction rates, higher yields, improved selectivity, and under milder conditions, thereby reducing energy consumption and reaction times. researchgate.netnih.govnih.gov The benefits stem from acoustic cavitation, the formation and collapse of microscopic bubbles in a liquid, which generates localized hot spots, high pressures, and shear forces, facilitating chemical transformations.

While specific reports on the direct ultrasound-promoted synthesis of this compound are not extensively detailed in the literature, the technique has been successfully applied to the synthesis of numerous quinoline derivatives and their analogues. For instance, the synthesis of chromeno[4,3-b]quinolin-6-ones has been achieved efficiently using ultrasound irradiation. A catalyst-free protocol involved the reaction of 4-chloro-3-formylcoumarin and anilines in ethanol (B145695) under 33 KHz ultrasound irradiation, completing the reaction within 15 minutes and yielding 94–97% of the desired products. nih.gov Similarly, ultrasound-assisted methods have been employed for the rapid synthesis of piperidinyl-quinoline acylhydrazones, achieving excellent yields in 4–6 minutes at room temperature in absolute ethanol. mdpi.com

Furthermore, ultrasound irradiation has been shown to significantly improve the synthesis of hybrid quinoline structures, such as those anchored with 4-R-benzenesulfonamide moieties. For both N-acylation and metal complexation steps, ultrasound assistance led to higher yields, a dramatic decrease in reaction time (up to 150-fold for complexation), and a reduction in the amount of solvent required, highlighting its eco-friendly nature. nih.govnih.gov The synthesis of quinoline-imidazole derivatives also benefits from ultrasound-assisted N-alkylation, showing superior reaction times, energy efficiency, and yields compared to conventional thermal methods. rsc.org These examples demonstrate the broad applicability and advantages of ultrasound in accelerating and greening the synthesis of diverse quinoline scaffolds.

Table 1: Representative Ultrasound-Promoted Quinoline Derivative Syntheses

| Product Class | Starting Materials | Conditions | Reaction Time | Yield (%) | Citation |

| Chromeno[4,3-b]quinolin-6-ones | 4-Chloro-3-formylcoumarin, Anilines | 33 KHz Ultrasound, Ethanol, Catalyst-free | 15 min | 94–97 | nih.gov |

| Piperidinyl-quinoline Acylhydrazones | Quinoline-3-carbaldehydes, Aromatic acid hydrazides | Ultrasound, Absolute Ethanol, Room Temperature | 4–6 min | Excellent | mdpi.com |

| Hybrid Quinoline-Sulfonamide Complexes | 8-Aminoquinoline derivatives, Metal salts | Ultrasound (N-acylation, Complexation) | Significantly reduced | Higher | nih.govnih.gov |

| Hybrid Quinoline-Imidazole Derivatives | Imidazole, Alkylating agents | Ultrasound (N-alkylation) | Reduced | High | rsc.org |

| 3-Substituted 4-Chloroquinolines | 4-Chloro-3-formylquinoline, Nonstabilized ylides | Ultrasound-assisted Wittig reaction | Not specified | High | semanticscholar.org |

Solvent-Free or Environmentally Benign Solvent Systems

The principles of green chemistry advocate for the minimization or elimination of hazardous solvents, recognizing their significant environmental and economic impacts. researchgate.netacs.org Solvent-free reactions, or those employing environmentally benign solvents, offer substantial advantages such as reduced waste generation, lower energy consumption, improved safety, and simplified product isolation. researchgate.netspuvvn.edu

Many synthetic routes to quinoline derivatives have been adapted to solvent-free or green solvent conditions. The Friedländer reaction, a classical method for quinoline synthesis, has seen advancements utilizing solvent-free conditions, often coupled with microwave irradiation or heterogeneous catalysts. For instance, the synthesis of N-allylquinolone derivatives has been efficiently achieved through microwave-induced one-pot three-component reactions under solvent-free conditions, yielding products in excellent yields within a very short time. Current time information in Bangalore, IN. Similarly, various polysubstituted quinolines have been synthesized via Friedländer condensation under solvent-free conditions using nanocatalysts like ZnO nanoparticles, achieving good to high yields and short reaction times. nih.gov

Environmentally benign solvents, such as water, ionic liquids (ILs), deep eutectic solvents (DESs), and supercritical carbon dioxide (scCO2), are increasingly explored as alternatives to traditional organic solvents. researchgate.netacs.orgspuvvn.edu Water, as a non-toxic, inexpensive, and readily available solvent, has been successfully employed in the synthesis of 3-nitro dihydroquinolin-4(1H)-ones through an uncatalyzed and eco-friendly methodology. researchgate.net Ionic liquids and DESs, known for their versatility, recyclability, and low toxicity, serve as excellent reaction media or catalysts for quinoline synthesis, often under solvent-free or aqueous conditions. researchgate.netspuvvn.edu

While direct solvent-free or environmentally benign synthesis of this compound is not explicitly documented in the provided search results, the general trend in quinoline chemistry points towards the increasing adoption of these sustainable practices for a wide range of quinoline analogues. The successful application of these methodologies to complex quinoline structures suggests their potential applicability to the synthesis of this compound, aligning with the principles of green chemistry by reducing environmental footprint and enhancing synthetic efficiency.

Table 2: Representative Solvent-Free/Environmentally Benign Quinoline Derivative Syntheses

| Product Class | Conditions | Yield (%) | Reaction Time | Catalyst/Solvent System | Citation |

| N-Allylquinolone Derivatives | Microwave-induced, one-pot three-component reaction | 80-87 | 6 min | Ceric ammonium (B1175870) nitrate, Solvent-free | Current time information in Bangalore, IN. |

| Polysubstituted Quinolines | Friedländer reaction | 85-96 | 15-60 min | ZnO NPs, Solvent-free, 90 °C | nih.gov |

| 3-Nitroquinolines | Copper-catalyzed | Not specified | 2 hrs | Copper catalyst, Solvent-free, 110 °C | researchgate.net |

| 3-Nitro Dihydroquinolin-4(1H)-ones | Imine formation-cyclization reaction | Not specified | Not specified | Uncatalyzed, Water medium | researchgate.net |

| 2,4-Disubstituted Quinoline Derivatives | Alkynylation-cyclization reaction | Not specified | Not specified | Indium(III) trifluoromethanesulfonate, Microwave, Solvent-free | organic-chemistry.org |

Mechanistic Investigations and Theoretical Insights into 3 Allylquinoline Formation

Computational Chemistry Studies (Density Functional Theory (DFT) and QM/MM)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for probing reaction mechanisms, predicting molecular properties, and rationalizing experimental observations in organic synthesis. While direct, detailed DFT studies specifically on the allylation at the C3 position of quinoline (B57606) to form 3-Allylquinoline are not widely documented in the readily available literature, the principles and methodologies applied to similar quinoline C-H functionalizations provide a robust framework for understanding its potential formation pathways. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are also employed for larger, more complex systems, such as those involving enzymatic catalysis or extensive solvent effects.